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Compound of Interest

Compound Name:
(s)-2-Amino-3-benzyloxy-1-

propanol

Cat. No.: B147290 Get Quote

An In-depth Technical Guide to (S)-2-Amino-3-benzyloxy-1-propanol: Structure,

Stereochemistry, Synthesis, and Applications

Introduction
(S)-2-Amino-3-benzyloxy-1-propanol, also known as O-Benzyl-L-serinol, is a valuable chiral

building block extensively utilized in the fields of medicinal chemistry and asymmetric

synthesis.[1] Its structure incorporates three key functional groups: a primary amine, a primary

alcohol, and a benzyl ether. This unique combination, centered around a single, defined

stereocenter, makes it a versatile intermediate for constructing complex, enantiomerically pure

molecules. The presence of the O-benzyl group provides a stable protecting group for the

primary alcohol derived from the serine side chain, allowing for selective manipulation of the

amino and primary hydroxyl functionalities. This guide provides a comprehensive overview of

its structure, stereochemistry, synthetic routes, and critical applications for researchers and

drug development professionals.

Molecular Structure and Physicochemical
Properties
The fundamental identity of (S)-2-Amino-3-benzyloxy-1-propanol is defined by its propanol

backbone, substituted at the C2 position with an amino group and at the C3 position with a

benzyloxy group.
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Stereochemistry: The (S)-Configuration
The chirality of the molecule is determined by the stereocenter at the C2 position. The "(S)"

designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules:

-NH₂ (highest priority)

-CH₂OCH₂C₆H₅

-CH₂OH

-H (lowest priority, oriented away from the viewer)

Tracing the path from the highest to the lowest priority group (1 → 2 → 3) reveals a counter-

clockwise direction, thus confirming the (S)-configuration. This specific stereoisomer is crucial

for its role in synthesizing biologically active molecules, where stereochemistry dictates

molecular recognition and efficacy.[1]

Physicochemical Data
The key properties of (S)-2-Amino-3-benzyloxy-1-propanol are summarized in the table

below. These data are essential for its handling, characterization, and use in synthetic

protocols.
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Property Value

Molecular Formula C₁₀H₁₅NO₂[2][3]

Molecular Weight 181.23 g/mol [2][3]

CAS Number 58577-88-1[2][3]

Appearance Liquid[3]

Boiling Point ~340.0 °C (Predicted)[4]

Density ~1.1 g/cm³ (Predicted)[4]

InChI Key ZJUOMDNENVWMPL-JTQLQIEISA-N[3]

Canonical SMILES C1=CC=C(C=C1)COCC(CO)N[4]

Isomeric SMILES C1=CC=C(C=C1)COC--INVALID-LINK--N[4]

Synthesis of (S)-2-Amino-3-benzyloxy-1-propanol
The most common and efficient route for the synthesis of (S)-2-Amino-3-benzyloxy-1-
propanol starts from the readily available and inexpensive chiral precursor, L-Serine. This

amino acid provides the necessary carbon backbone with the correct absolute stereochemistry

at the C2 position. The synthesis involves a sequence of protection and reduction steps.

Synthetic Workflow from L-Serine
The overall transformation from L-Serine to the target molecule is illustrated below. This

pathway leverages standard protecting group chemistry and selective reductions to achieve the

desired product with high fidelity.

L-Serine N-Boc-L-SerineBoc₂O, Base N-Boc-O-Benzyl-L-Serine Methyl Ester

1. MeI, K₂CO₃

2. BnBr, NaH N-Boc-(S)-2-amino-3-
benzyloxy-1-propanol

LiBH₄ or NaBH₄ (S)-2-Amino-3-
benzyloxy-1-propanol

TFA or HCl

Click to download full resolution via product page

Caption: Synthetic pathway from L-Serine to (S)-2-Amino-3-benzyloxy-1-propanol.
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Detailed Experimental Protocol
This protocol provides a representative, multi-step synthesis. The causality behind each step is

explained to ensure a deep understanding of the process.

Step 1: N-protection of L-Serine

Objective: To protect the amino group to prevent it from interfering in subsequent reactions.

The tert-butoxycarbonyl (Boc) group is chosen for its stability under neutral/basic conditions

and its ease of removal under acidic conditions.

Procedure:

Suspend L-Serine (1.0 eq) in a mixture of dioxane and water.

Add sodium hydroxide (2.0 eq) to deprotonate the carboxylic acid and facilitate dissolution.

Cool the solution to 0 °C in an ice bath.

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the

temperature.

Allow the reaction to warm to room temperature and stir overnight.

Acidify the mixture with cold 1N HCl to pH 2-3 and extract the product, N-Boc-L-Serine,

with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Step 2: O-Benzylation and Esterification

Objective: To protect the side-chain hydroxyl group as a stable benzyl ether and convert the

carboxylic acid to a methyl ester for the subsequent reduction.

Procedure:

Dissolve N-Boc-L-Serine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Add potassium carbonate (K₂CO₃, 3.0 eq) and methyl iodide (MeI, 1.5 eq). Stir at room

temperature for 12-16 hours to form the methyl ester.

Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2

eq) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas.

After cessation of gas evolution, add benzyl bromide (BnBr, 1.2 eq) dropwise.

Allow the reaction to stir at room temperature for 24 hours.

Quench the reaction carefully with water and extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate. Purify by column chromatography.

Step 3: Reduction of the Methyl Ester

Objective: To selectively reduce the methyl ester to a primary alcohol without affecting the

benzyl ether or Boc protecting group. Lithium borohydride (LiBH₄) or sodium borohydride

(NaBH₄) are effective reagents for this transformation.

Procedure:

Dissolve the purified ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

Cool the solution to 0 °C.

Add LiBH₄ (2.0 eq) portion-wise.

Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours, monitoring by

TLC.

Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous

ammonium chloride solution.

Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield N-

Boc-(S)-2-amino-3-benzyloxy-1-propanol.
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Step 4: N-deprotection

Objective: To remove the Boc protecting group to liberate the free primary amine, yielding the

final product.

Procedure:

Dissolve the Boc-protected intermediate in dichloromethane (DCM).

Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in

dioxane.

Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption

of the starting material.

Concentrate the reaction mixture under reduced pressure.

Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free

amine product into an organic solvent like ethyl acetate or DCM.

Dry and concentrate the organic layer to obtain (S)-2-Amino-3-benzyloxy-1-propanol.

Applications in Asymmetric Synthesis and Drug
Development
(S)-2-Amino-3-benzyloxy-1-propanol is a cornerstone in the synthesis of numerous high-

value molecules, particularly pharmaceuticals. Its pre-defined stereochemistry is transferred to

the final product, avoiding costly and complex chiral separations or asymmetric catalysis steps

later in the synthesis.

Role as a Chiral Precursor
The molecule's bifunctional nature (amine and alcohol) allows it to serve as a versatile scaffold.

The amine can be acylated, alkylated, or used to form heterocycles, while the alcohol can be

oxidized, esterified, or converted into a leaving group for nucleophilic substitution. This

versatility is critical in medicinal chemistry for structure-activity relationship (SAR) studies.[1]
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Caption: Versatility of (S)-2-Amino-3-benzyloxy-1-propanol in synthesis.

Key Therapeutic Areas
Protease Inhibitors: This building block is frequently incorporated into inhibitors of proteases,

such as those involved in viral replication (e.g., HIV protease) or other disease pathways.

The amino alcohol motif can mimic the transition state of peptide bond hydrolysis.

Antiviral Agents: Its use extends to various antiviral compounds where specific

stereochemistry is paramount for binding to viral enzymes or proteins.[1]

Enzyme Inhibitors: Beyond proteases, it serves as a scaffold for inhibitors of other enzymes

where its chiral structure provides the necessary spatial arrangement for effective binding to

the active site.[1]

Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of (S)-2-Amino-3-benzyloxy-
1-propanol. The expected spectroscopic data are summarized below.
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Technique Expected Features

¹H NMR

~7.3 ppm (m, 5H): Aromatic protons of the

benzyl group. ~4.5 ppm (s, 2H): Benzylic -CH₂-

protons. ~3.4-3.7 ppm (m, 4H): Protons of the -

CH₂O- and -CH₂OH groups. ~3.0 ppm (m, 1H):

Proton at the chiral center, -CH(NH₂)-. Broad

signals: Exchangeable protons of the -NH₂ and -

OH groups.

¹³C NMR

~138 ppm: Quaternary aromatic carbon of the

benzyl group. ~127-128 ppm: Aromatic -CH

carbons. ~73 ppm: Benzylic -CH₂- carbon. ~72

ppm: -CH₂O- carbon of the propanol backbone.

~65 ppm: -CH₂OH carbon. ~55 ppm: Chiral -

CH(NH₂)- carbon.

IR (cm⁻¹)

3300-3400: Broad O-H and N-H stretching

bands. 3030-3080: Aromatic C-H stretching.

2850-2950: Aliphatic C-H stretching. ~1100: C-

O stretching.

Conclusion
(S)-2-Amino-3-benzyloxy-1-propanol is a quintessential chiral building block in modern

organic synthesis. Its value is derived from its specific (S)-stereoconfiguration, the orthogonal

reactivity of its functional groups, and its accessibility from L-Serine. For researchers in drug

discovery and process development, a thorough understanding of its properties, synthesis, and

handling is critical for leveraging its full potential in the creation of complex, enantiomerically

pure molecules that address significant therapeutic needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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